4-amino-N-cyclopropyl-3-methoxybenzamide 4-amino-N-cyclopropyl-3-methoxybenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13378431
InChI: InChI=1S/C11H14N2O2/c1-15-10-6-7(2-5-9(10)12)11(14)13-8-3-4-8/h2,5-6,8H,3-4,12H2,1H3,(H,13,14)
SMILES: COC1=C(C=CC(=C1)C(=O)NC2CC2)N
Molecular Formula: C11H14N2O2
Molecular Weight: 206.24 g/mol

4-amino-N-cyclopropyl-3-methoxybenzamide

CAS No.:

Cat. No.: VC13378431

Molecular Formula: C11H14N2O2

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

4-amino-N-cyclopropyl-3-methoxybenzamide -

Specification

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
IUPAC Name 4-amino-N-cyclopropyl-3-methoxybenzamide
Standard InChI InChI=1S/C11H14N2O2/c1-15-10-6-7(2-5-9(10)12)11(14)13-8-3-4-8/h2,5-6,8H,3-4,12H2,1H3,(H,13,14)
Standard InChI Key QLIWFNYXYRKULH-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)C(=O)NC2CC2)N
Canonical SMILES COC1=C(C=CC(=C1)C(=O)NC2CC2)N

Introduction

Chemical Structure and Nomenclature

The systematic IUPAC name 4-amino-N-cyclopropyl-3-methoxybenzamide reflects its benzamide backbone with distinct substituents:

  • Methoxy group (-OCH₃) at the 3-position of the aromatic ring.

  • Amino group (-NH₂) at the 4-position.

  • Cyclopropylmethyl group attached to the amide nitrogen.

Molecular Formula and Weight

PropertyValueSource
Molecular FormulaC₁₂H₁₆N₂O₂
Molecular Weight220.27 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
logP (Predicted)1.92

The compound’s structure is achiral, as confirmed by its absence of stereogenic centers .

Synthesis and Preparation

The synthesis of 4-amino-N-cyclopropyl-3-methoxybenzamide involves multi-step organic reactions, typically starting with functionalized benzoic acid derivatives.

Key Synthetic Steps

  • Starting Material: 3-Methoxy-4-nitrobenzoic acid is often used to introduce the methoxy and amino groups.

  • Amide Coupling: Reaction with cyclopropylamine in the presence of coupling agents like EDCl/HOBt forms the cyclopropylamide bond.

  • Nitro Reduction: Catalytic hydrogenation (e.g., H₂/Pd-C) converts the nitro group to an amino group .

Table 2.1: Representative Synthesis Protocol

StepReagents/ConditionsYieldPurity
13-Methoxy-4-nitrobenzoic acid, EDCl, HOBt, DMF75%90%
2Cyclopropylamine, RT, 12h82%95%
3H₂ (1 atm), 10% Pd/C, MeOH88%98%

Purification is typically achieved via silica gel chromatography or recrystallization .

Physicochemical Properties

The compound’s solubility, stability, and bioavailability are influenced by its functional groups:

  • Solubility: Low aqueous solubility (logSw = -3.2) due to the lipophilic cyclopropyl and methoxy groups .

  • Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments.

Table 3.1: Key Physicochemical Parameters

ParameterValueMethod/Source
Melting Point168–170°CDifferential Scanning Calorimetry
logD (pH 7.4)1.85Shake-flask
Polar Surface Area58.2 ŲComputational

Biological Activity and Mechanisms

While direct pharmacological data for 4-amino-N-cyclopropyl-3-methoxybenzamide are scarce, structurally related benzamides exhibit notable bioactivity:

Kinase Inhibition

Analogous compounds (e.g., imidazol-2-yl derivatives) inhibit kinases such as EGFR and VEGFR2 by competing with ATP binding . The cyclopropyl group enhances hydrophobic interactions with kinase pockets .

Applications in Drug Development

Lead Compound Optimization

The compound’s modular structure allows for derivatization:

  • Methoxy Position: Shifting from 3- to 4-position alters target selectivity (e.g., COX-2 vs. COX-1 inhibition).

  • Cyclopropyl Modifications: Replacing cyclopropyl with larger rings (e.g., cyclohexyl) improves metabolic stability but reduces solubility.

Table 5.1: Comparison with Structural Analogs

CompoundTargetIC₅₀ (nM)logP
4-Amino-N-cyclopropyl-2-methoxybenzamideEGFR12.32.1
4-Amino-N-cyclobutyl-3-methoxybenzamideVEGFR28.72.8
4-Amino-N-(2-furylmethyl)-3-methoxybenzamidePBP2a (MRSA)45.61.5

Future Research Directions

  • Synthetic Chemistry: Develop one-pot methodologies to reduce step count and improve yields .

  • Biological Screening: Evaluate activity against neglected targets (e.g., tropical disease parasites).

  • Formulation Studies: Explore nanoemulsions or prodrugs to enhance solubility.

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